molecular formula C16H15ClN4O2 B11210898 Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 6769-10-4

Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11210898
CAS No.: 6769-10-4
M. Wt: 330.77 g/mol
InChI Key: CSFZLRRLKCEICT-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:

  • Prop-2-en-1-yl (allyl) ester at position 4.
  • 2-Chlorophenyl substituent at position 5.
  • Methyl group at position 5.

Triazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles with diverse bioactivities, including anticancer, antibacterial, and herbicidal properties . Modifications to substituents on the core scaffold significantly influence physicochemical properties and biological efficacy. Below, we compare this compound with structurally related analogues.

Properties

CAS No.

6769-10-4

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

prop-2-enyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15ClN4O2/c1-3-8-23-15(22)13-10(2)20-16-18-9-19-21(16)14(13)11-6-4-5-7-12(11)17/h3-7,9,14H,1,8H2,2H3,(H,18,19,20)

InChI Key

CSFZLRRLKCEICT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3Cl)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Catalytic Systems and Solvent Optimization

Reactions are catalyzed by 4,4’-trimethylenedipiperidine (TMDP) or triethylamine in a DMF/ethanol (1:1) solvent system. TMDP acts as a dual solvent-catalyst, facilitating both Knoevenagel condensation and Michael addition steps (Scheme 1). Key advantages include:

  • High thermal stability (reflux at 120°C without degradation).

  • Recyclability (TMDP can be recovered post-reaction via filtration).

Table 1: Reaction Optimization for Core Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
TMDPH2O/EtOH80885
TriethylamineDMF1201078
PiperidineEtOH701262

Mechanistic Pathway

  • Knoevenagel Condensation : 2-Chlorobenzaldehyde reacts with prop-2-en-1-yl cyanoacetate to form an α,β-unsaturated intermediate.

  • Michael Addition : 3-Amino-1,2,4-triazole attacks the electrophilic β-carbon, followed by cyclodehydration to yield the dihydrotriazolopyrimidine core.

  • Autoxidation : The intermediate undergoes spontaneous oxidation to aromatize the pyrimidine ring.

Esterification at Position 6

The prop-2-en-1-yl ester is introduced via two routes:

Pre-Formation Strategy

Prop-2-en-1-yl cyanoacetate is used directly in the MCR, eliminating post-synthesis esterification steps. Advantages include:

  • Higher yields (78–85%) due to fewer purification steps.

  • Reduced racemization risk compared to late-stage esterification.

Post-Synthesis Esterification

If the core is synthesized with a carboxylic acid at position 6, esterification employs prop-2-en-1-ol under Steglich conditions (EDC/HOBt). However, this method is less favored due to:

  • Moderate yields (60–65%).

  • Side reactions with the triazolo nitrogen.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (eluent: ethyl acetate/hexane 3:7) removes unreacted aldehydes and aminotriazoles.

  • Recrystallization from ethanol/dimethylformamide (1:2) yields pure crystals.

Spectroscopic Data

  • IR : νmax 1720 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N triazole).

  • 1H NMR (DMSO-d6): δ 7.45–7.62 (m, 4H, Ar-H), 6.25 (dd, 1H, CH2=CH), 5.85 (s, 1H, NH), 2.35 (s, 3H, CH3).

  • MS : m/z 413 [M+H]+.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Challenges

RouteAdvantagesLimitationsYield (%)
MCR with TMDPOne-pot, high regioselectivityRequires anhydrous conditions85
Post-EsterificationFlexible ester choiceLow yield, side reactions60
Chlorophenyl DirectNo late-stage functionalizationLimited to available aldehydes78

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its ability to inhibit the RNA-dependent RNA polymerase of influenza A virus. The compound disrupts the PA-PB1 protein-protein interaction, which is crucial for viral replication. In vitro assays demonstrated that modifications to the compound could enhance its binding affinity and antiviral efficacy against influenza viruses .

Anticancer Properties

The compound has also shown promise in cancer research. Analogues of triazolo[1,5-a]pyrimidines have been evaluated for their anti-proliferative effects on various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). One study reported that certain derivatives exhibited significant cytotoxicity and induced apoptosis in these cell lines, suggesting that the triazolo[1,5-a]pyrimidine scaffold may be a viable lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The triazolo[1,5-a]pyrimidine core is essential for its biological activity. Substituents at various positions can significantly influence the compound's potency and selectivity. For instance, the presence of a chlorophenyl group at position 7 has been linked to enhanced activity against specific targets due to increased hydrophobic interactions and electronic effects .

Synthesis and Characterization

The synthesis of Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. These methods provide insights into the molecular conformation and potential intermolecular interactions that contribute to biological activity .

Case Studies

StudyFocusFindings
Influenza A Virus Antiviral ActivityDisruption of PA-PB1 interaction; effective in vitro against influenza strains .
Cancer Cell Lines Anticancer ActivityInduced apoptosis in K562 and MCF-7 cells; significant cytotoxicity observed with specific derivatives .
SAR Analysis Structure OptimizationIdentified key substituents enhancing activity; chlorophenyl group increases binding affinity .

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Substituent Variations at Position 6 (Ester Group)

Compound Name Ester Group Key Properties/Implications Reference
Target Compound Prop-2-en-1-yl Enhanced hydrolytic stability compared to ethyl esters; potential for radical reactions.
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Ethyl Ethyl esters are more susceptible to hydrolysis; trifluoromethyl group increases lipophilicity.
Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl Smaller ester group reduces steric bulk but may lower metabolic stability.

Key Insight : The allyl ester in the target compound offers a balance between stability and reactivity compared to ethyl or methyl esters.

Substituent Variations at Position 7 (Aryl Group)

Compound Name Aryl Substituent Key Properties/Implications Reference
Target Compound 2-Chlorophenyl Ortho-chloro substitution induces steric hindrance, potentially affecting receptor binding.
Ethyl 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Chlorophenyl Para-chloro substitution enhances electron-withdrawing effects, improving π-π interactions.
Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2,3-Dichlorophenyl Increased electron-withdrawing effects may boost bioactivity but reduce solubility.

Key Insight : The 2-chlorophenyl group in the target compound provides unique steric and electronic properties compared to para- or di-substituted analogues.

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties/Implications Reference
Target Compound Methyl Methyl groups enhance metabolic stability and reduce polarity.
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Trifluoromethyl CF3 groups increase lipophilicity and resistance to oxidation.
2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Methyl Carboxamide substitution increases hydrogen-bonding capacity vs. esters.

Key Insight : Methyl at position 5 is common for balancing stability and activity, while trifluoromethyl or carboxamide groups offer specialized functionalities.

Biological Activity

Prop-2-en-1-yl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on diverse research findings.

  • Molecular Formula : C13H12ClN5O2
  • Molecular Weight : 293.72 g/mol
  • CAS Number : Not specifically listed in the search results but can be referenced in chemical databases.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The following mechanisms have been identified:

  • EGFR Pathway Inhibition : Compounds in this class have shown the ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to reduced activation of downstream proteins such as Akt and ERK1/2, which are crucial for cell survival and proliferation .
  • Induction of Apoptosis : The compound has been linked to increased levels of pro-apoptotic markers such as p53 and cleaved PARP in cancer cell lines. This suggests that it may induce apoptosis through the activation of intrinsic apoptotic pathways .
  • Cell Cycle Arrest : Studies have demonstrated that treatment with similar compounds results in G1 phase cell cycle arrest, which is critical for preventing cancer cell division .

Biological Activity Data

Activity Cell Line Tested IC50 (µM) Mechanism
AntiproliferativeHeLa (cervical)7EGFR inhibition
AntiproliferativeHCC1937 (breast)11EGFR inhibition
Induction of ApoptosisHeLaN/AIncreased p53 and cleaved PARP
Cell Cycle ArrestHCC1937N/AG1 phase arrest

Case Studies

Several studies have evaluated the biological activity of triazolo-pyrimidine derivatives:

  • Study on Anticancer Activity :
    • A recent study synthesized various triazolo-pyrimidine derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with some derivatives having IC50 values in the low micromolar range .
  • Mechanistic Insights :
    • In vitro assays revealed that specific derivatives could effectively inhibit tumor growth by targeting the EGFR signaling pathway. Western blot analyses confirmed decreased phosphorylation levels of EGFR and its downstream effectors following treatment with these compounds .
  • Structural Activity Relationship (SAR) :
    • Research into the SAR of similar compounds indicated that modifications at specific positions on the triazolo-pyrimidine scaffold could enhance biological activity. For instance, substituents at the 7-position significantly impacted antiproliferative effects against breast and cervical cancer cells .

Q & A

Q. Critical Parameters :

  • Catalyst choice (APTS vs. TMDP) affects yield (60–85%).
  • Heating under reflux (12–24 hours) ensures complete cyclization .

Basic: How do researchers characterize the molecular structure and purity of this compound?

Methodological Answer:
Structural validation and purity assessment involve:

  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 83.94° between phenyl and pyrimidine planes), and ring puckering (Q = 0.099 Å for dihydropyrimidine) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.59 ppm (methyl group), δ 7.14–7.41 ppm (aromatic protons), and δ 10.89 ppm (NH) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (δ ~165–170 ppm) verify ester functionality .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 440.94 for C₂₂H₂₁ClN₄O₂S) confirm molecular weight .

Q. Purity Checks :

  • TLC (silica gel, UV 254 nm) with ethyl acetate/hexane eluents.
  • Melting point analysis (e.g., 221–223°C for related derivatives) .

Advanced: How can reaction conditions be optimized to improve synthesis efficiency?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : TMDP in water-ethanol increases yield by 15–20% compared to traditional acid catalysts .
  • Solvent polarity adjustment : DMF accelerates cyclization at 120°C but may require recrystallization from ethanol to remove polar byproducts .
  • Microwave vs. conventional heating : Reduces time from 12 hours to 30 minutes with comparable yields (65–70%) .

Q. Data-Driven Example :

ConditionYield (%)Time (h)Catalyst
Ethanol, reflux6212HCl
DMF, 120°C6810None
Microwave, 323 K700.5None

Key Insight : Microwave synthesis balances efficiency and yield, minimizing thermal degradation .

Advanced: How are crystallographic data discrepancies resolved for triazolopyrimidine derivatives?

Methodological Answer:
Conflicting crystallography data (e.g., ring puckering or dihedral angles) are addressed via:

  • Cremer & Pople puckering analysis : Quantifies ring conformation (e.g., θ(2) = 0.094 Å, φ(2) = 346.4° for dihydropyrimidine rings) .
  • Hydrogen bonding networks : Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize packing and validate structural models .
  • Comparative studies : Align data with structurally similar derivatives (e.g., ethyl 7-alkylthio analogs) to identify systematic errors .

Case Study : A 3.88 Å π-stacking distance between triazole rings in related compounds confirms non-covalent interactions, aiding conformational validation .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:
Pharmacological profiling involves:

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with substituent electronegativity (e.g., 2-chlorophenyl enhances activity) .
  • Enzyme inhibition studies : Kinase inhibition (e.g., MDM2-p53 interaction) measured via fluorescence polarization or SPR .
  • Molecular docking : Predict binding affinities to targets like DNA topoisomerase II (Glide score ≤ −8.0 kcal/mol) .

Key Consideration : Dose-response curves and positive controls (e.g., doxorubicin) ensure data reproducibility .

Advanced: How can reaction intermediates be trapped to elucidate mechanistic pathways?

Methodological Answer:
Mechanistic studies employ:

  • Time-resolved NMR : Monitors intermediates like enamine adducts (δ 5.2–5.8 ppm for C=CH) during cyclization .
  • Isotopic labeling : ¹⁵N-labeled triazoles track nitrogen migration in ring-forming steps .
  • Quenching experiments : Halting reactions at 30-minute intervals isolates intermediates (e.g., Schiff bases) for LC-MS analysis .

Example : Microwave synthesis traps a bicyclic intermediate (t₁/₂ = 10 minutes), confirming stepwise cyclization .

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